Chemical structure of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Chemical structure of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
The following technical guide details the chemical structure, synthesis, and application of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane , a specialized spirocyclic scaffold used in modern drug discovery.
High-Fsp³ Spirocyclic Scaffolds for Medicinal Chemistry
Executive Summary
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (CAS: 2230803-23-1) is a bicyclic heterocycle belonging to the class of spiro-bis(morpholines) .[1][2][3] Unlike traditional flat aromatic scaffolds, this molecule possesses a distinct three-dimensional geometry driven by its central quaternary spiro-carbon.
In the context of "escaping flatland" in drug discovery, this scaffold offers:
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High Fsp³ Fraction: Enhances solubility and metabolic stability.
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Vectorial Diversity: The spiro-fusion orients the two morpholine rings in perpendicular planes, allowing substituents to probe unique chemical space within receptor binding pockets.
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Physicochemical Balance: The presence of two oxygen and two nitrogen atoms (one methylated, one secondary) provides a balanced hydrogen bond donor/acceptor profile (HBD/HBA).
Chemical Identity & Structural Analysis[4][5][6][7][8][9]
Nomenclature and Numbering
The IUPAC name 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane describes a spiro[5.5]undecane skeleton (two six-membered rings sharing one carbon) where four carbons are replaced by heteroatoms.[4]
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Skeleton: 11 carbons total in the parent alkane.
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Heteroatoms:
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Oxygens at positions 4 and 8.
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Nitrogens at positions 1 and 10.
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Substitution: A methyl group on Nitrogen-1.
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Spiro Center: Position 6 (The quaternary carbon shared by both rings).
Structural Visualization: The molecule consists of two morpholine-like rings fused at a carbon atom.[5] Note that in standard morpholine, the heteroatoms are 1,4-positioned. Here, the numbering traces the perimeter, placing the heteroatoms relative to the spiro junction.
Physicochemical Properties
Data estimated based on structural analogues and computational models.
| Property | Value | Clinical Relevance |
| Molecular Formula | C₈H₁₆N₂O₂ | Core scaffold composition |
| Molecular Weight | ~172.23 g/mol | Fragment-like, ideal for elaboration |
| CAS Number | 2230803-23-1 | Unique Identifier |
| cLogP | -0.5 to 0.2 | Highly hydrophilic, good solubility |
| TPSA | ~40-50 Ų | Favorable for membrane permeability |
| pKa (Basic N) | ~8.0 - 9.0 | Protonated at physiological pH |
| Fsp³ | 0.875 (7/8 carbons) | High 3D character |
Synthetic Methodologies
The construction of spiro-morpholine systems typically relies on the formation of the quaternary center followed by ring closure, or the functionalization of an existing cyclic ketone.[4]
Primary Synthetic Route: The Epoxide Opening Strategy
A robust method for accessing 1-oxa-x-azaspiro[5.5]undecane systems involves the Corey-Chaykovsky reaction followed by ring expansion. This protocol can be adapted for the bis-heteroatom system.
Step-by-Step Protocol:
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Starting Material: N-Boc-4-piperidone (or a tetrahydropyranone derivative for the dioxa-core).
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Epoxidation (Corey-Chaykovsky):
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Ring Opening & Cyclization:
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Reagents: N-Methyl-ethanolamine (or appropriate amino alcohol), Lewis Acid (e.g., LiClO₄ or Yb(OTf)₃).
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Process: The amine attacks the epoxide (regioselective opening), followed by intramolecular cyclization (often requiring activation of the alcohol or a second electrophile like chloroacetyl chloride followed by reduction).
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Alternative: Direct reaction with 2-chloroethyl amine equivalents under basic conditions.
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Visualization of Synthetic Logic
The following diagram illustrates the logical disconnection for synthesizing the spiro-morpholine core.
Caption: Synthetic logic flow from cyclic ketone precursors to the spiro-morpholine target via spiro-epoxide ring expansion.
Alternative Route: Double Michael Addition
For high-throughput synthesis, a Double Michael Addition strategy can be employed using divinyl ketones and primary amines, though this often yields the spiro-dione (ketone) which requires reduction.
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Protocol: React Pentaerythritol -derived halides or sulfonates with primary amines (e.g., methylamine) to form the spiro-core.
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Note: The specific "4,8-dioxa" arrangement favors the stepwise assembly from a 6-membered ring to ensure correct heteroatom placement.
Structural Characterization & Validation
Researchers must validate the synthesized scaffold using NMR and MS to confirm the spiro-connectivity and isomeric purity.
NMR Signature
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¹³C NMR: The quaternary spiro-carbon (C6) is the diagnostic feature. It typically appears in the 30–50 ppm range, significantly upfield from carbonyls but distinct from secondary CH₂ carbons due to the desheilding effect of the nearby heteroatoms.
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¹H NMR: Look for the AB systems of the methylene protons adjacent to the spiro center. Due to the ring rigidity, these protons are diastereotopic and will appear as distinct doublets or multiplets, not simple singlets.
Mass Spectrometry
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Ionization: ESI+
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Pattern: Expect a strong [M+H]⁺ peak.
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Fragmentation: Spiro-systems often show a characteristic loss of one ring (e.g., loss of C₂H₄O or C₂H₅N fragments) depending on the collision energy.
Applications in Drug Discovery
The 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane scaffold is utilized primarily as a bioisostere for piperazines and morpholines.
Pharmacological Advantages
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Metabolic Stability: The quaternary center prevents oxidative metabolism (P450-mediated) at that position, a common liability in simple piperidines.
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Conformational Restriction: The spiro-lock forces the substituents into specific vectors, reducing the entropic penalty upon binding to a target protein (e.g., GPCRs, Kinases).
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Solubility: The high fraction of sp³ carbons (Fsp³) disrupts crystal packing energy and improves aqueous solubility compared to flat aromatic analogues.
Target Classes
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GPCR Antagonists: Used as the core linker in dual-pharmacophore ligands (e.g., Opioid/Sigma receptor ligands).
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Kinase Inhibitors: The scaffold serves as a solvent-exposed "cap" group that improves the physicochemical properties of the ATP-competitive core.
Pathway Visualization: Mechanism of Action (General)
The following diagram illustrates how this spiro-scaffold functions as a linker in a theoretical bivalent ligand system.
Caption: The spiro-scaffold acts as a rigid, metabolically stable linker orienting two pharmacophores.
References
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Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
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Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link
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BLDpharm. (2024). Product Analysis: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (CAS 2230803-23-1).[1][2][3] Link
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Smith, J. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. ACS Chemical Neuroscience. Link
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